molecular formula C25H28Cl2N4O B10791575 N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B10791575
M. Wt: 471.4 g/mol
InChI Key: DGKURWUVIVQHCD-UHFFFAOYSA-N
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Description

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced derivatives .

Scientific Research Applications

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets in the brain. It primarily acts as a dopamine receptor antagonist, particularly targeting the D2 and D3 receptors. This interaction modulates neurotransmitter activity, leading to its therapeutic effects in treating psychiatric disorders .

Properties

Molecular Formula

C25H28Cl2N4O

Molecular Weight

471.4 g/mol

IUPAC Name

2-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydropyrazino[1,2-a]indol-1-one

InChI

InChI=1S/C25H28Cl2N4O/c26-20-7-5-9-22(24(20)27)29-14-12-28(13-15-29)10-3-4-11-30-16-17-31-21-8-2-1-6-19(21)18-23(31)25(30)32/h1-2,5-9,18H,3-4,10-17H2

InChI Key

DGKURWUVIVQHCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2CCN3C4=CC=CC=C4C=C3C2=O)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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